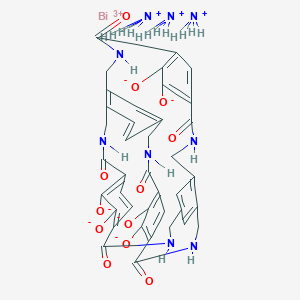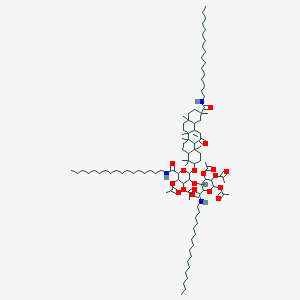
BRN 4242351
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “BRN 4242351” is a highly complex organic molecule. This compound features multiple functional groups, including acetyl, carbamoyl, and oxan-yl groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective acetylation, and carbamoylation. Each step requires precise control of reaction conditions such as temperature, pH, and solvent choice to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to optimize reaction efficiency and scalability. Purification methods such as chromatography and crystallization would be employed to isolate the final product.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The acetyl groups can be oxidized to carboxylic acids.
Reduction: The carbamoyl groups can be reduced to amines.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl groups would yield carboxylic acids, while reduction of the carbamoyl groups would produce primary amines.
科学的研究の応用
Chemistry: As a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Potential use in studying cell membrane interactions due to its amphiphilic nature.
Medicine: Possible applications in drug delivery systems, given its multiple functional groups that can be modified for targeted delivery.
Industry: Use in the development of advanced materials with specific properties, such as hydrophobic coatings or surfactants.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For instance, if used in drug delivery, it might interact with cell membrane receptors or transport proteins to facilitate the entry of therapeutic agents into cells. The pathways involved would be determined by the nature of these interactions and the specific biological context.
類似化合物との比較
Similar Compounds
- [2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(heptadecylcarbamoyl)oxan-4-yl] acetate]
- [2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(heptadecylcarbamoyl)-2-oxan-3-yl] acetate]
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and the resulting properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity, making it valuable for specific applications.
特性
CAS番号 |
126145-75-3 |
|---|---|
分子式 |
C103H177N3O18 |
分子量 |
1745.5 g/mol |
IUPAC名 |
[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(heptadecylcarbamoyl)-2-[[11-(heptadecylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(heptadecylcarbamoyl)oxan-4-yl] acetate |
InChI |
InChI=1S/C103H177N3O18/c1-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-69-104-93(113)88-84(116-74(4)107)86(117-75(5)108)91(122-85-87(118-76(6)109)90(119-77(7)110)95(120-78(8)111)123-89(85)94(114)105-70-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-2)96(124-88)121-83-62-63-101(13)82(98(83,9)10)61-64-103(15)92(101)81(112)72-79-80-73-100(12,66-65-99(80,11)67-68-102(79,103)14)97(115)106-71-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-3/h72,80,82-92,95-96H,16-71,73H2,1-15H3,(H,104,113)(H,105,114)(H,106,115) |
InChIキー |
MMFLYZVOXNMUER-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCNC(=O)C1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(OC2OC3CCC4(C(C3(C)C)CCC5(C4C(=O)C=C6C5(CCC7(C6CC(CC7)(C)C(=O)NCCCCCCCCCCCCCCCCC)C)C)C)C)C(=O)NCCCCCCCCCCCCCCCCC)OC(=O)C)OC(=O)C |
正規SMILES |
CCCCCCCCCCCCCCCCCNC(=O)C1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(OC2OC3CCC4(C(C3(C)C)CCC5(C4C(=O)C=C6C5(CCC7(C6CC(CC7)(C)C(=O)NCCCCCCCCCCCCCCCCC)C)C)C)C)C(=O)NCCCCCCCCCCCCCCCCC)OC(=O)C)OC(=O)C |
同義語 |
[3,4-diacetyloxy-5-[4,5-diacetyloxy-6-(heptadecylcarbamoyl)-2-[[11-(he ptadecylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7 ,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(hept adecylcarbamoyl)oxan-2-yl] acetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


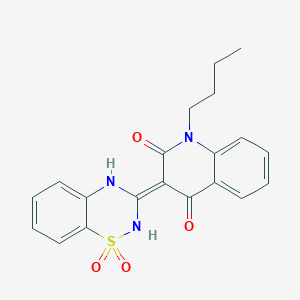
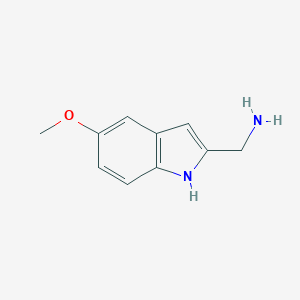



![3-(1,1-Dioxo-1,4-dihydrobenzo[1,2,4]thiadiazin-3-yl)-4-hydroxy-1-(3-methylbutyl)-1H-quinolin-2-one](/img/structure/B137237.png)
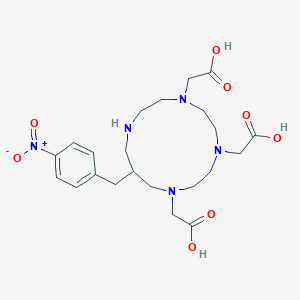
![1-[4-(Dodecylsulfonyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B137247.png)

![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B137257.png)



